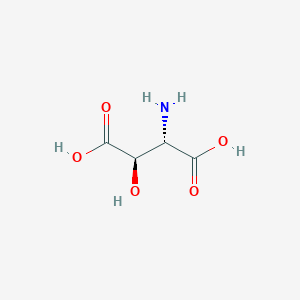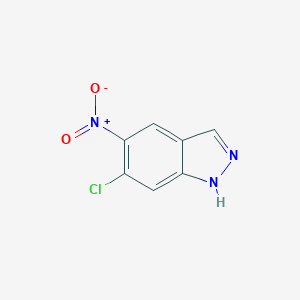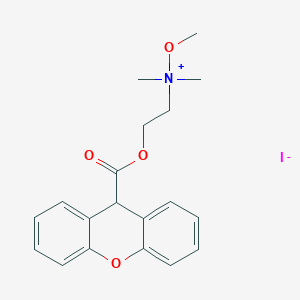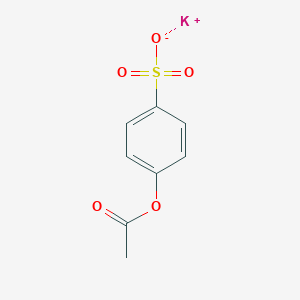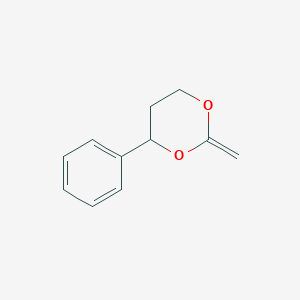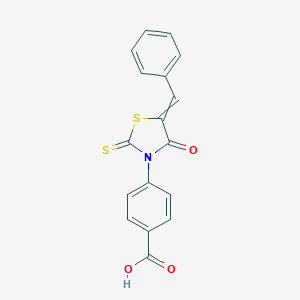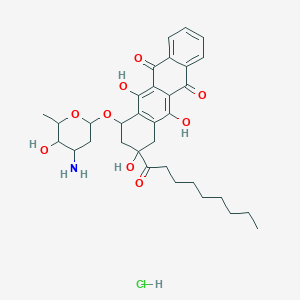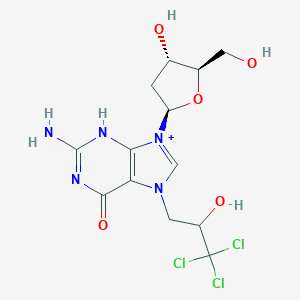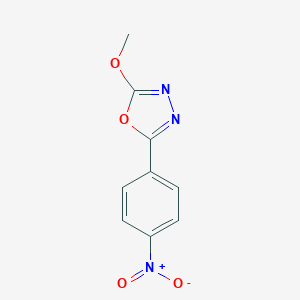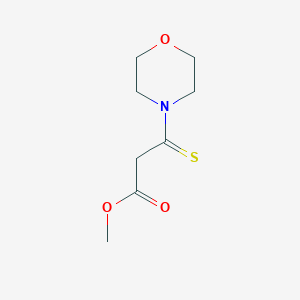
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate (MMSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiol-based molecule that contains a morpholine ring and a methyl ester group. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumorigenic, and anti-oxidant effects.
作用機序
The mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is not fully understood. However, it has been proposed that Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate exerts its biological effects by modulating various signaling pathways. For example, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
生化学的および生理学的効果
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been reported to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α. In addition, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate in lab experiments is its low toxicity. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit low cytotoxicity in various cell lines. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is stable under physiological conditions and can be easily synthesized in large quantities. However, one of the limitations of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for research on Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate. One potential direction is to investigate the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a chemotherapeutic agent for cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate and to optimize its pharmacokinetic properties.
合成法
The synthesis of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate involves the reaction of 3-morpholin-4-yl-3-sulfanylidenepropanoic acid with methanol and thionyl chloride. The resulting compound is then purified using column chromatography. This method has been reported to yield Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate with high purity and yield.
科学的研究の応用
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to possess anti-tumorigenic properties by inducing apoptosis in cancer cells. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
特性
CAS番号 |
19813-35-5 |
|---|---|
製品名 |
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
分子式 |
C8H13NO3S |
分子量 |
203.26 g/mol |
IUPAC名 |
methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H13NO3S/c1-11-8(10)6-7(13)9-2-4-12-5-3-9/h2-6H2,1H3 |
InChIキー |
LUURYRSGXCXZLA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=S)N1CCOCC1 |
正規SMILES |
COC(=O)CC(=S)N1CCOCC1 |
同義語 |
4-Morpholinepropanoic acid, -bta--thioxo-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



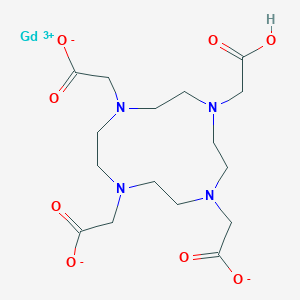
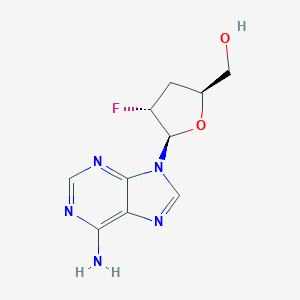
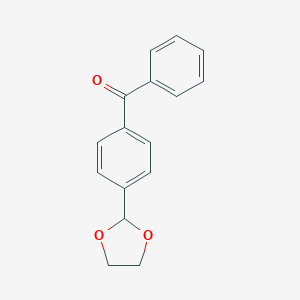
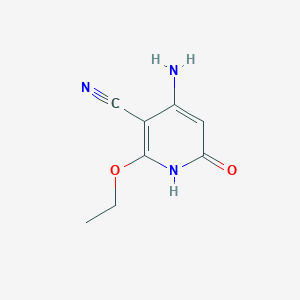
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
